Pyrido(2,3-d)pyrimidine, 2,4-diamino-5-methyl-6-pentyl-
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Overview
Description
Pyrido(2,3-d)pyrimidine, 2,4-diamino-5-methyl-6-pentyl- is an organic compound belonging to the class of pyridopyrimidines. These compounds are characterized by a fused ring system consisting of pyridine and pyrimidine rings. Pyridopyrimidines have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido(2,3-d)pyrimidine, 2,4-diamino-5-methyl-6-pentyl- typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach includes the use of 5-acetyl-4-aminopyrimidines, which undergo cyclization in the presence of bases like sodium methoxide in butanol .
Industrial Production Methods
Industrial production of pyrido(2,3-d)pyrimidine derivatives often employs scalable synthetic routes that ensure high yields and purity. The Gould–Jacobs reaction is frequently used, involving the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
Pyrido(2,3-d)pyrimidine, 2,4-diamino-5-methyl-6-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrido(2,3-d)pyrimidine derivatives.
Substitution: Substitution reactions, particularly at the amino groups, can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.
Reduction: Palladium on charcoal in the presence of potassium hydroxide is used for hydrogenation reactions.
Substitution: Reagents like N,N-dimethylformamide and thionyl chloride are used for introducing chloro groups.
Major Products Formed
Oxidation: N-oxides of pyrido(2,3-d)pyrimidine.
Reduction: Dihydropyrido(2,3-d)pyrimidine derivatives.
Substitution: Chloro-substituted pyrido(2,3-d)pyrimidine derivatives.
Scientific Research Applications
Pyrido(2,3-d)pyrimidine, 2,4-diamino-5-methyl-6-pentyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting specific enzymes. For instance, it targets dihydrofolate reductase, an enzyme involved in the folate pathway, thereby disrupting DNA synthesis and cell proliferation . This mechanism is particularly relevant in its anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Pyrido(2,3-d)pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido(2,3-d)pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
2,4-Diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido(2,3-d)pyrimidine: Exhibits antitumor activity.
Uniqueness
Pyrido(2,3-d)pyrimidine, 2,4-diamino-5-methyl-6-pentyl- stands out due to its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent .
Properties
CAS No. |
67466-14-2 |
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Molecular Formula |
C13H19N5 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
5-methyl-6-pentylpyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H19N5/c1-3-4-5-6-9-7-16-12-10(8(9)2)11(14)17-13(15)18-12/h7H,3-6H2,1-2H3,(H4,14,15,16,17,18) |
InChI Key |
VSRYFZMVIDGGOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CN=C2C(=C1C)C(=NC(=N2)N)N |
Origin of Product |
United States |
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